molecular formula C12H15NO3 B10968265 (2-Methoxyphenyl)(morpholin-4-yl)methanone CAS No. 329694-37-3

(2-Methoxyphenyl)(morpholin-4-yl)methanone

Cat. No.: B10968265
CAS No.: 329694-37-3
M. Wt: 221.25 g/mol
InChI Key: ZCJJLQRAZGYTKG-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(morpholin-4-yl)methanone is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and a morpholine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(morpholin-4-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Scientific Research Applications

(2-Methoxyphenyl)(morpholin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxyphenyl)(morpholin-4-yl)methanone
  • (4-Methoxyphenyl)(morpholin-4-yl)methanone
  • (2-Hydroxyphenyl)(morpholin-4-yl)methanone

Uniqueness

(2-Methoxyphenyl)(morpholin-4-yl)methanone is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

329694-37-3

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2-methoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H15NO3/c1-15-11-5-3-2-4-10(11)12(14)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3

InChI Key

ZCJJLQRAZGYTKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCOCC2

Origin of Product

United States

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